molecular formula C15H22O5 B11839840 Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate

Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate

Cat. No.: B11839840
M. Wt: 282.33 g/mol
InChI Key: TXNVNFOEXPUCCB-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is an organic compound with the molecular formula C15H22O5. It is a derivative of cyclohexene, featuring ester functional groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylic acid.

    Reduction: Formation of diethyl 2-ethyl-4-methyl-6-hydroxycyclohex-4-ene-1,3-dicarboxylate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The ketone group can also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-methyl-4-oxocyclohex-4-ene-1,3-dicarboxylate
  • Diethyl 2-ethyl-4-oxocyclohex-4-ene-1,3-dicarboxylate
  • Diethyl 2-ethyl-4-methyl-6-hydroxycyclohex-4-ene-1,3-dicarboxylate

Uniqueness

Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is unique due to the presence of both ester and ketone functional groups, which provide diverse reactivity. Its specific substitution pattern on the cyclohexene ring also distinguishes it from other similar compounds, offering unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate

InChI

InChI=1S/C15H22O5/c1-5-10-12(14(17)19-6-2)9(4)8-11(16)13(10)15(18)20-7-3/h8,10,12-13H,5-7H2,1-4H3

InChI Key

TXNVNFOEXPUCCB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(=CC(=O)C1C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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